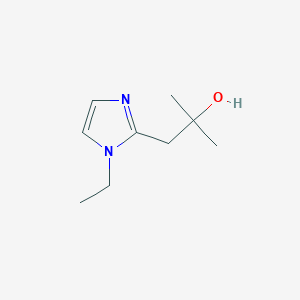

1-(1-ethyl-1H-imidazol-2-yl)-2-methylpropan-2-ol

Description

1-(1-Ethyl-1H-imidazol-2-yl)-2-methylpropan-2-ol is an imidazole derivative featuring a tertiary alcohol moiety (2-methylpropan-2-ol) linked to the 2-position of a 1-ethyl-substituted imidazole ring. This structural motif is significant in medicinal chemistry due to the imidazole ring's role in hydrogen bonding and metal coordination, which often enhances biological activity .

Properties

Molecular Formula |

C9H16N2O |

|---|---|

Molecular Weight |

168.24 g/mol |

IUPAC Name |

1-(1-ethylimidazol-2-yl)-2-methylpropan-2-ol |

InChI |

InChI=1S/C9H16N2O/c1-4-11-6-5-10-8(11)7-9(2,3)12/h5-6,12H,4,7H2,1-3H3 |

InChI Key |

UALVEFQGLUBUFF-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CN=C1CC(C)(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-imidazol-2-yl)-2-methylpropan-2-ol typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-ethylimidazole with 2-bromo-2-methylpropan-2-ol under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-imidazol-2-yl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

1-(1-ethyl-1H-imidazol-2-yl)-2-methylpropan-2-ol has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-imidazol-2-yl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The hydroxyl group can also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(1-ethyl-1H-imidazol-2-yl)-2-methylpropan-2-ol with key analogs, focusing on synthesis, structural features, physicochemical properties, and biological activities.

Key Observations :

- Stereochemical Complexity: Chiral analogs (e.g., ) require enantioselective synthesis, whereas non-chiral derivatives (e.g., ) are synthesized via straightforward ring-opening or condensation reactions.

- Functionalization : Nitro or phenyl groups enhance electronic properties and steric bulk, influencing reactivity and biological activity .

Spectroscopic and Physicochemical Properties

Key Observations :

Key Observations :

- Antimicrobial Potential: Imidazole-propanol derivatives exhibit broad activity due to the imidazole ring’s interaction with microbial enzymes .

- Therapeutic Targets : Substituents like nitro or isoxazole enhance specificity for inflammatory or autoimmune targets .

Biological Activity

1-(1-ethyl-1H-imidazol-2-yl)-2-methylpropan-2-ol, a compound with potential pharmacological applications, has garnered interest for its biological activities. This article reviews the available literature on its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Research indicates that this compound interacts with several biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting the regulation of cellular processes.

- Receptor Modulation : It may act as a modulator for various receptors, influencing signaling pathways related to cell growth and survival.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which could be beneficial in mitigating oxidative stress in cells.

Table 1: Summary of Biological Activities

Case Study 1: Antioxidant Properties

A study conducted on human cell lines demonstrated that treatment with this compound resulted in a significant reduction in reactive oxygen species (ROS) levels, indicating its potential as an antioxidant agent. This effect was measured using flow cytometry and fluorescence assays.

Case Study 2: Enzyme Inhibition

In vitro assays showed that the compound inhibited the activity of specific metabolic enzymes by up to 70%, suggesting its role as a potential therapeutic agent in metabolic disorders. The mechanism of inhibition was further elucidated through kinetic studies.

Therapeutic Potential

Given its biological activities, this compound shows promise in various therapeutic areas:

- Metabolic Disorders : Due to its enzyme inhibition properties, it may be beneficial in treating conditions such as diabetes and obesity.

- Neuroprotection : Its antioxidant effects suggest potential applications in neurodegenerative diseases where oxidative stress plays a critical role.

- Cancer Research : The modulation of cell signaling pathways opens avenues for research into its efficacy as an anti-cancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.